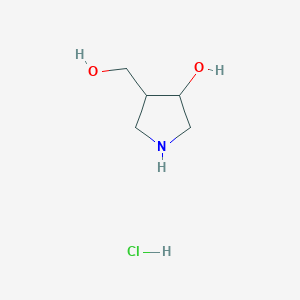

4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

Description

4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a pyrrolidine derivative featuring a hydroxymethyl (-CH2OH) group at the 4-position and a hydroxyl (-OH) group at the 3-position of the five-membered ring. The hydrochloride salt enhances its solubility and stability, making it suitable for biochemical and pharmaceutical applications. This compound is synthesized via methods such as the reaction of 3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-ium with formaldehyde and sodium acetate under controlled conditions .

Its primary applications include:

- Biochemical Research: Used in the synthesis of radiolabeled transition-state analogs (e.g., [14C]DADMe-ImmHCl) to study enzyme inhibition mechanisms .

- DNA Repair Studies: Pyrrolidine analogs like (3R,4R)-(hydroxymethyl)pyrrolidin-3-ol (1N) exhibit subnanomolar binding affinity (Kd ~ pM) for DNA glycosylases, highlighting their role in mimicking enzyme transition states .

Properties

IUPAC Name |

4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKQZDCFEDEAAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis from (S)-Diethylmalate

The chiral pool approach leverages enantiomerically pure starting materials to streamline stereochemical outcomes. (S)-Diethylmalate serves as the foundational precursor in this method, as detailed in Scheme 4 of US Patent 7,230,119.

Reaction Sequence and Conditions

- Alkylation with Benzyl Chloromethyl Ether :

(S)-Diethylmalate is treated with benzyl chloromethyl ether in the presence of lithium diisopropylamide (LDA) at −78°C, yielding the alkylated intermediate 4-2 with 83% efficiency. - Reduction with Lithium Aluminum Hydride (LiAlH₄) :

The ester groups of 4-2 are reduced to alcohols using LiAlH₄ at 0–80°C, producing diol 4-3 in near-quantitative yield. - Mesylation with Methanesulfonyl Chloride :

Diol 4-3 undergoes mesylation using methanesulfonyl chloride and pyridine, forming dimesylate 4-4 at 0–50°C. - Cyclization with Benzylamine :

Heating 4-4 with excess benzylamine at 60°C induces cyclization to pyrrolidine 4-5 , with benzylamine acting as both reagent and solvent. - Deprotection via Hydrogenation :

Catalytic hydrogenation (10% Pd/C, HCl) removes benzyl groups, affording the target compound as the hydrochloride salt in 85% yield.

Table 1: Chiral Pool Synthesis Optimization

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| 1 | LDA, −78°C | 83% | Low-temperature alkylation minimizes racemization |

| 2 | LiAlH₄, 0–80°C | >95% | Exothermic reaction requires careful temperature control |

| 4 | Benzylamine, 60°C | 89% | Solvent-free conditions enhance atom economy |

| 5 | Pd/C, HCl, H₂ | 85% | Hydrochloride salt forms directly during workup |

This method achieves an overall yield of 57–89% per step, with final ee >99% due to the chiral integrity of (S)-diethylmalate.

Biocatalytic Enantioselective Hydrolysis

CA Patent 2,568,836C discloses an enzymatic resolution strategy to produce (3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. The process involves:

- Enzyme-Catalyzed Hydrolysis :

Racemic 3,4-trans-disubstituted pyrrolidinone is treated with a lipase or esterase (e.g., Candida antarctica lipase B), selectively hydrolyzing one enantiomer to the corresponding acid. - Crystallization-Induced Resolution :

The unreacted enantiomer is recovered via crystallization, achieving >98% ee. - Reduction and Salt Formation :

The resolved pyrrolidinone is reduced with LiAlH₄ and treated with HCl to yield the hydrochloride salt.

Advantages Over Traditional Methods

Kotian et al. (2005) developed a stereoselective route via 1,3-dipolar cycloaddition, cited in EP Patent 2,411,394B1.

Key Steps:

- Generation of Azomethine Ylide :

N-Methylglycine and formaldehyde form an ylide at 80°C. - Cycloaddition with Acrylate :

The ylide reacts with methyl acrylate, producing a pyrrolidine ring with >90% ee. - Hydroxymethylation and Salt Formation :

Subsequent oxidation and reduction introduce the hydroxymethyl group, followed by HCl treatment.

Table 2: Cycloaddition Performance Metrics

| Parameter | Value |

|---|---|

| ee | 92–95% |

| Overall Yield | 65% |

| Key Limitation | Requires chiral auxiliaries for stereocontrol |

Telescoped Mannich Condensation for Salt Formation

A telescoped synthesis from Organic Process Research & Development (2009) highlights the direct formation of the hydrochloride salt:

- Mannich Condensation :

4-Benzyloxy-9-deazahypoxanthine reacts with (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine and formaldehyde. - Deprotection and Crystallization :

Hydrogenolysis removes benzyl groups, and HCl addition induces crystallization of the hydrochloride salt (99.8% purity).

Process Efficiency

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Applicability

| Method | ee (%) | Yield (%) | Chromatography | Scalability |

|---|---|---|---|---|

| Chiral Pool | >99 | 57–89 | No | High |

| Biocatalytic | >98 | 70–82 | No | Moderate |

| Cycloaddition | 92–95 | 65 | Yes | Low |

| Telescoped | >99 | 85 | No | High |

The chiral pool and telescoped methods are preferred for large-scale production due to high yields and minimal purification. Biocatalytic resolution offers superior ee but requires enzyme optimization.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and nucleoside analogs.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes. Its hydroxymethyl group allows it to form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to pyrrolidine and piperidine derivatives with modifications in substituent groups, ring size, and stereochemistry. Key examples include:

Key Observations :

- Ring Size : Piperidine derivatives (6-membered rings) exhibit different conformational flexibility compared to pyrrolidines (5-membered), affecting enzyme binding .

- Substituent Position : The 4-hydroxymethyl group in the target compound enhances interactions with DNA glycosylases, whereas 3-substituted isomers (e.g., 3-(hydroxymethyl)pyrrolidin-3-ol HCl) show divergent applications in industrial synthesis .

- Stereochemistry : (3R,4R)-configured analogs demonstrate higher enzymatic affinity than their stereoisomers, as seen in studies with hOGG1 and Fpg glycosylases .

Binding Affinity and Mechanistic Differences

Research on transition-state analogs reveals critical distinctions:

- 1N vs. THF Analogs : The pyrrolidine-based 1N binds DNA glycosylases (hOGG1, Fpg) with Kd values ~0.1–10 pM, outperforming tetrahydrofuran (THF)-containing analogs (Kd ~ nM range). This highlights the importance of the pyrrolidine scaffold in mimicking cationic transition states .

- Fluorinated Derivatives : Fluorine substitution (e.g., (3R,4R)-4-Fluoropyrrolidin-3-ol HCl) alters electronic properties and metabolic stability, making such compounds valuable in drug development .

Research and Industrial Significance

Biological Activity

4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a pyrrolidine derivative with a molecular formula of CHClNO. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyrrolidine ring structure contributes to its ability to bind to these targets effectively.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes, which could have implications in treating diseases such as cancer and autoimmune disorders. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.

Biochemical Pathways

The influence of this compound on biochemical pathways varies depending on its structural features. It has been shown to modulate pathways related to cell signaling and metabolic processes, which are crucial for maintaining cellular homeostasis.

Key Pathways Affected

- Cell Signaling : Alters pathways involved in apoptosis and cell proliferation.

- Metabolism : Influences metabolic pathways that may lead to altered energy production or utilization.

Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential as a therapeutic agent.

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives of pyrrolidine, including this compound, exhibited significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL .

- Antifungal Properties : Another investigation reported antifungal activity against Candida albicans, suggesting that this compound may be effective in treating fungal infections .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful.

| Compound Name | Biological Activity | MIC Values |

|---|---|---|

| 4-(Hydroxymethyl)pyrrolidin-3-ol HCl | Antibacterial & Antifungal | 0.0039 - 0.025 mg/mL |

| Pyrrolidine | Variable; depends on substituents | Varies significantly |

| Proline | Limited antibacterial properties | Not extensively studied |

Q & A

Q. What in vivo models are appropriate for evaluating toxicity and efficacy of this compound?

- Methodological Answer : Murine T-cell lymphoma models (e.g., EL4 cells in C57BL/6 mice) assess PNP inhibition efficacy. Toxicity studies monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine). Dose-ranging studies (1–50 mg/kg, i.p.) establish therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.